An In-Depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8)
An In-Depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on its role as a versatile scaffold in drug discovery. Experimental protocols for synthesis and biological evaluation are provided, alongside an exploration of its potential mechanisms of action, including the modulation of key cellular signaling pathways.
Introduction
Quinolines and their derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8), also known as 6-Fluoroquinoline-2,4-diol, is a notable member of this class. Its structure, featuring both a fluorine substituent and two hydroxyl groups, presents a unique combination of functionalities that make it an attractive starting point for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.
Physicochemical and Spectral Data
While comprehensive experimental data for 6-Fluoro-2,4-dihydroxyquinoline is not extensively available in public literature, the following tables summarize key physical properties and expected spectral characteristics based on data from closely related analogs.
Table 1: Physicochemical Properties of 6-Fluoro-2,4-dihydroxyquinoline
| Property | Value | Reference |
| CAS Number | 1677-37-8 | |
| Molecular Formula | C₉H₆FNO₂ | |
| Molecular Weight | 179.15 g/mol | |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
| Storage | Sealed and preserved | [1] |
Table 2: Spectroscopic Data of Structurally Related Fluoro-hydroxyquinolines
| Spectroscopy | Expected Characteristics for 6-Fluoro-2,4-dihydroxyquinoline | Reference (for related compounds) |
| ¹H NMR | Aromatic protons typically appear between 7.00 and 8.00 ppm. The hydroxyl proton is expected to appear as a broad signal downfield, potentially around 13.16 ppm. | [2] |
| ¹³C NMR | The C-OH carbon signal is expected in the downfield region. | [2] |
| ¹⁹F NMR | A signal in the region of -108 to -112 ppm is anticipated for the fluorine atom at the C6 position. | [3] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the elemental formula. | [3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (in tautomeric form), C=C, and C-F stretching vibrations are expected. | [2] |
Synthesis of 6-Fluoro-2,4-dihydroxyquinoline
The synthesis of 6-Fluoro-2,4-dihydroxyquinoline can be approached through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. For the synthesis of 6-Fluoro-2,4-dihydroxyquinoline, 4-fluoroaniline would be the appropriate starting aniline. The reaction typically proceeds in two stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.
Experimental Protocol: General Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
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Enamine Formation: Mix 4-fluoroaniline (1 equivalent) with a suitable β-ketoester, such as diethyl malonate (1.1 equivalents). The reaction can be carried out neat or in a non-polar solvent. Heat the mixture to facilitate the condensation and removal of water, often with azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC).
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Cyclization: Once the enamine formation is complete, add the reaction mixture to a high-boiling point solvent like diphenyl ether. Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.
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Work-up and Purification: After cooling, the product will precipitate. Collect the solid by filtration and wash with a suitable solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization.
Caption: General workflow for the Conrad-Limpach synthesis.
Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. The regioselectivity of this reaction can be influenced by the reaction conditions.
Biological Activity and Therapeutic Potential
While specific biological data for 6-Fluoro-2,4-dihydroxyquinoline is limited, the broader class of fluoroquinolones exhibits significant antimicrobial and anticancer activities.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The fluorine atom at the C-6 position is known to significantly enhance the antibacterial potency of these compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method can be used to determine the MIC of 6-Fluoro-2,4-dihydroxyquinoline against various bacterial strains.
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Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a 96-well microtiter plate using sterile broth.
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Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Representative Antimicrobial Activity of Fluoroquinolone Derivatives
| Compound Type | Test Organism | Activity Metric (µg/mL) | Reference |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | MIC = 4.1 | [4] |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | MIC = 1 | [4] |
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
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Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Table 4: Representative Anticancer Activity of Quinolone Derivatives
| Compound Type | Cancer Cell Line | Activity Metric (µM) | Reference |
| 6-Fluoro-2-methylquinolin-4-ol derivatives | H-460 (lung), HT-29 (colon), HepG2 (liver) | Potent antiproliferative activity | [3] |
Mechanism of Action and Signaling Pathways
The biological effects of quinoline derivatives are often mediated through their interaction with and modulation of critical intracellular signaling pathways.
Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action for the antimicrobial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA replication and ultimately cell death.
Caption: Mechanism of fluoroquinolone antimicrobial action.
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been shown to interfere with various signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.
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NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6][7]
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Flavonoids and other heterocyclic compounds have been reported to modulate MAPK signaling.[8][9]
Caption: Potential modulation of cancer-related signaling pathways.
Conclusion
6-Fluoro-2,4-dihydroxyquinoline is a promising scaffold for the development of novel therapeutic agents. Its fluorinated quinoline core provides a foundation for the synthesis of compounds with potentially enhanced antimicrobial and anticancer activities. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related fluoroquinolone derivatives provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology who are interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to synthesize and evaluate a library of derivatives based on the 6-Fluoro-2,4-dihydroxyquinoline core to establish clear structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

